Cl-NQTrp Demonstrates a 14% Lower IC50 (Molar Excess) than NQTrp in Disassembling Pre-formed Tau PHF6 Fibrils
In a direct head-to-head comparison using a ThS fluorescence assay, Cl-NQTrp disassembled pre-formed PHF6 peptide fibrils with an IC50 of 6 ± 1 molar excess, compared to 7 ± 1 molar excess for the parent compound NQTrp [1]. This represents a 14% lower molar excess requirement for Cl-NQTrp, indicating superior potency against tau-derived aggregates.
| Evidence Dimension | Fibril disassembly potency (IC50, molar excess) |
|---|---|
| Target Compound Data | 6 ± 1 molar excess (Cl-NQTrp) |
| Comparator Or Baseline | 7 ± 1 molar excess (NQTrp) |
| Quantified Difference | 14% lower molar excess (superior potency) |
| Conditions | ThS fluorescence assay; pre-formed fibrils from 50 µM PHF6 peptide (VQIVYK) at various compound-to-peptide molar ratios |
Why This Matters
For researchers focused on tau-mediated neurodegeneration, a compound with greater tau fibril disassembly potency enables more efficient intervention in established pathology, a key advantage for mechanism-of-action studies and preclinical development.
- [1] KrishnaKumar, V. G., Paul, A., Gazit, E., Segal, D. (2018). Mechanistic insights into remodeled Tau-derived PHF6 peptide fibrils by Naphthoquinone-Tryptophan hybrids. Scientific Reports, 8(1), 71. View Source
